molecular formula C9H13NO2 B13292006 3-[(5-Methylfuran-2-yl)methoxy]azetidine

3-[(5-Methylfuran-2-yl)methoxy]azetidine

Cat. No.: B13292006
M. Wt: 167.20 g/mol
InChI Key: CHGOELLUTPPXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-[(5-Methylfuran-2-yl)methoxy]azetidine is a chemical building block with the CAS Number 1339436-21-3. It has a molecular formula of C 9 H 13 NO 2 and a molecular weight of 167.21 g/mol . This compound is a valuable azetidine derivative designed for research and development applications. Research Applications and Value The azetidine ring is a significant pharmacophore in medicinal chemistry and is present in a variety of biologically active molecules . For instance, the azetidine subunit is a key structural component in the well-known antihypertensive drug azelnidipine, a dihydropyridine calcium channel blocker . Azetidine-based compounds are frequently explored as conformationally constrained analogs of natural amino acids, such as proline, making them crucial scaffolds for developing novel peptides and potentially bioactive substances . The structural combination of an azetidine ring with a 5-methylfuran group in this compound offers researchers a versatile intermediate for constructing more complex molecular architectures, particularly in drug discovery programs. Recent research highlights the continued interest in azetidine derivatives, including spirocyclic azetidines, for developing new antibacterial agents, demonstrating the relevance of this heterocycle in modern therapeutic development . Handling and Storage This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methoxy]azetidine

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)6-11-9-4-10-5-9/h2-3,9-10H,4-6H2,1H3

InChI Key

CHGOELLUTPPXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)COC2CNC2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

NMR spectroscopy would be a fundamental tool for confirming the molecular structure of 3-[(5-Methylfuran-2-yl)methoxy]azetidine. Both one-dimensional (¹H and ¹³C NMR) and multidimensional techniques would be essential.

Multidimensional NMR Techniques (e.g., 2D-NOESY, HMQC, HSQC)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be required.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would be critical for assigning the signals of the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the methylfuran ring.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY) would provide information about the spatial proximity of protons. This would be particularly useful for determining the relative orientation of the substituent on the azetidine ring and for conformational analysis.

Hypothetical ¹H and ¹³C NMR Data

No actual experimental data is available. The following is a hypothetical representation.

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Azetidine CH~4.0~60
Azetidine CH₂ (adjacent to N)~3.5~50
Azetidine CH₂ (adjacent to CH)~3.0~45
Methoxy (B1213986) O-CH₂~4.5~70
Furan (B31954) CH (adjacent to O)~6.2~110
Furan CH (adjacent to C-CH₃)~6.0~108
Furan C-O-~155
Furan C-CH₂-~150
Furan C-CH₃-~140
Methyl CH₃~2.3~14

Conformational Analysis via NMR Spectroscopy

The azetidine ring is known to undergo puckering. The conformation of the 3-substituted azetidine ring in this compound could be investigated using coupling constants derived from high-resolution ¹H NMR spectra and through-space correlations from 2D-NOESY experiments. These analyses would help determine the preferred orientation (axial or equatorial) of the (5-methylfuran-2-yl)methoxy substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS would be essential for confirming the molecular formula of this compound (C₉H₁₃NO₂). By providing a highly accurate mass measurement, it would distinguish the compound from other isomers. Furthermore, fragmentation analysis (MS/MS) would offer valuable structural information.

Expected Fragmentation Patterns

Cleavage of the ether linkage would be a likely fragmentation pathway, resulting in ions corresponding to the azetidin-3-ol (B1332694) cation and the 5-methylfuran-2-ylmethyl cation.

Fragmentation of the furan ring is also expected, potentially leading to the loss of CO or other small neutral molecules.

The azetidine ring could undergo ring-opening followed by fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy would provide complementary information about the functional groups present in the molecule.

IR Spectroscopy: Characteristic absorption bands would be expected for the C-O-C (ether) stretching, C-N (amine) stretching of the azetidine ring, and various C-H stretching and bending vibrations. The furan ring would also exhibit characteristic ring stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the furan ring, which may be weak in the IR spectrum.

Hypothetical Vibrational Frequencies

Functional GroupHypothetical IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)
N-H Stretch (Azetidine)~3300-3400Weak
C-H Stretch (Aliphatic)~2850-3000Strong
C-H Stretch (Furan)~3100-3150Moderate
C=C Stretch (Furan)~1500-1600Strong
C-O-C Stretch (Ether)~1050-1150Moderate
C-N Stretch (Azetidine)~1100-1200Moderate

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state.

Determination of Absolute Configuration

If the compound were synthesized as a single enantiomer, X-ray crystallography using anomalous dispersion could be employed to determine its absolute configuration (R or S) at the chiral center (the 3-position of the azetidine ring). This would be crucial for understanding its stereospecific interactions in potential applications.

Understanding Intermolecular Interactions and Crystal Packing

Detailed analysis of the intermolecular interactions and crystal packing of a compound is crucial for understanding its solid-state properties, which in turn influence its stability, solubility, and bioavailability. This is typically achieved through single-crystal X-ray diffraction, which provides precise information on the three-dimensional arrangement of molecules in the crystal lattice.

While no specific data exists for this compound, a hypothetical analysis based on its structural motifs—an azetidine ring, a furan ring, a methyl group, and an ether linkage—can provide insight into the types of intermolecular forces that might be expected to govern its crystal packing.

Expected Intermolecular Interactions:

Hydrogen Bonding: The secondary amine within the azetidine ring is a potential hydrogen bond donor. The oxygen atoms of the ether linkage and the furan ring, as well as the nitrogen atom of the azetidine ring, could act as hydrogen bond acceptors. These interactions are among the strongest non-covalent forces and would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic furan ring could participate in π-π stacking interactions with furan rings of adjacent molecules, further stabilizing the crystal structure.

Hypothetical Crystal Packing Data:

Without experimental data, it is impossible to provide a definitive table of crystallographic information. However, a speculative table is presented below to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1005
Z4
Calculated Density (g/cm³)1.25

Detailed Research Findings:

As no research has been published on the crystal structure of this compound, there are no findings to report. The synthesis and characterization of this compound would be a novel contribution to the field of medicinal chemistry. Future research would be necessary to determine its actual crystallographic parameters and understand the precise nature of its intermolecular interactions. Such studies would provide valuable insights into its physicochemical properties and guide its potential application in drug discovery and development.

Reactivity and Mechanistic Studies of 3 5 Methylfuran 2 Yl Methoxy Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits reactivity that is largely influenced by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to cleavage reactions, yet it is notably more stable than the three-membered aziridine (B145994) ring, allowing for more controlled chemical manipulations. rsc.orgrsc.org

Ring-Opening Reactions and Derivatization Pathways

The strain within the azetidine ring facilitates a variety of ring-opening reactions, providing pathways to diverse molecular scaffolds. These reactions are often initiated by nucleophiles or electrophiles, which attack one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. rsc.org

Nucleophilic attack is a common method for opening the azetidine ring. The reaction is typically initiated by the activation of the ring, often through N-acylation, which increases the electrophilicity of the ring carbons. rsc.org For instance, enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org This process highlights a sophisticated derivatization pathway that proceeds with high enantiomeric excess.

A "build and release" strategy combines photochemical cyclization to form an azetidine ring, followed by a strain-releasing ring-opening event. beilstein-journals.org This approach utilizes the stored strain energy to drive subsequent functionalization steps. beilstein-journals.org For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Various derivatization pathways stem from these ring-opening reactions. The resulting amino alcohol or other functionalized amine can be further modified, making azetidines valuable synthetic intermediates. rsc.org The regioselectivity of these ring-opening reactions can often be controlled by the substitution pattern on the azetidine ring and the nature of the attacking nucleophile. researchgate.net

Table 1: Examples of Azetidine Ring-Opening Reactions
Reaction TypeReagentsProduct TypeKey Features
Nucleophilic OpeningThiols, Chiral Phosphoric AcidDesymmetrized ThioestersHigh enantioselectivity. rsc.org
Photochemical Build and ReleaseUV light, Electron-deficient ketonesAminodioxolanesCombines cyclization and strain-release functionalization. beilstein-journals.org
Acid-Mediated Intramolecular OpeningAcidic conditions, Pendant amideDecomposition productsDependent on pH and azetidine nitrogen pKa. nih.gov

Stability Under Various Reaction Conditions

While the ring strain makes azetidines reactive, they are significantly more stable than their three-membered aziridine counterparts, allowing for a wider range of reaction conditions. rsc.orgrsc.org However, their stability can be compromised under certain conditions, particularly low pH.

Acid-mediated decomposition is a notable stability issue for some N-substituted azetidines. nih.gov The rate of this decomposition is highly sensitive to pH, with more rapid degradation occurring at lower pH values. nih.gov This is attributed to the protonation of the azetidine nitrogen, which facilitates nucleophilic attack and subsequent ring opening. nih.gov The basicity (pKa) of the azetidine nitrogen is therefore a key determinant of its stability in acidic media. nih.gov For instance, N-phenyl azetidines with a higher pKa for the ring nitrogen are less stable in acidic conditions compared to N-pyridyl analogues where the pyridine (B92270) nitrogen is more basic. nih.gov

Table 2: Factors Influencing Azetidine Ring Stability
FactorEffect on StabilityExample
Low pHDecreases stability due to protonation of the ring nitrogen. nih.govN-phenyl azetidines decompose rapidly at pH 1.8. nih.gov
N-SubstitutionElectron-withdrawing groups on the nitrogen can decrease its basicity and increase stability in acid. nih.govN-pyridyl azetidines are more stable than N-phenyl analogues in acidic conditions. nih.gov
Overall Molecular StructureCan confer significant stability even under harsh conditions. researchgate.netCertain polymeric azetidine derivatives are stable in strong acid and base. researchgate.net

N-Substitution Reactions of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is nucleophilic and readily participates in N-substitution reactions, such as N-alkylation and N-acylation. youtube.com These reactions are fundamental for the derivatization of the azetidine core without altering the ring structure itself.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. youtube.com N-acylation is also a common transformation, often employed to introduce a protecting group or to modify the electronic properties of the ring. For example, acylation with a 3,4,5-trimethoxybenzoyl group can activate the azetidine ring towards opening by nucleophiles. rsc.org

The lone pair of electrons on the nitrogen atom is key to its reactivity. The formation of N-nitrosoazetidine is another example of a reaction targeting the azetidine nitrogen. youtube.com The ability to easily functionalize the nitrogen atom makes azetidines versatile building blocks in medicinal chemistry and organic synthesis.

Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich five-membered aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack and its ability to act as a diene in cycloaddition reactions. numberanalytics.comacs.org The oxygen heteroatom donates electron density to the ring, making it significantly more reactive than benzene (B151609) towards electrophiles. wikipedia.orgpearson.com

Electrophilic Aromatic Substitution on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution reactions, such as nitration, bromination, and formylation. numberanalytics.com The substitution occurs preferentially at the 2- and 5-positions, which are more electron-rich and lead to more stable carbocation intermediates. pearson.comvaia.com

The mechanism involves the attack of an electrophile on the furan ring, forming a resonance-stabilized cationic intermediate (a sigma complex). pearson.com The intermediate formed by attack at the 2-position is more stable because the positive charge can be delocalized over more atoms, including the oxygen, through three resonance structures. chemicalbook.com In contrast, attack at the 3-position results in a less stable intermediate with only two resonance structures. chemicalbook.com

Due to its high reactivity, furan can be substituted under mild conditions. pearson.com For example, bromination can be achieved with bromine at 0°C to yield 2-bromofuran. wikipedia.org This high reactivity allows for the introduction of a wide range of functional groups onto the furan ring.

Table 3: Common Electrophilic Substitution Reactions of Furan
ReactionReagentsMajor Product
NitrationNitric acid, Acetic anhydride2-Nitrofuran numberanalytics.com
BrominationBr₂2-Bromofuran numberanalytics.comwikipedia.org
FormylationVilsmeier-Haack or Gattermann reaction2-Formylfuran numberanalytics.com

Cycloaddition Reactions Involving the Furan Diene System

Furan can function as an electron-rich 1,4-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgquora.com This reactivity is a key feature that allows for the construction of complex, bridged ring systems. quora.com Furan's locked s-cis conformation makes it a suitable diene for such transformations. acs.orgquora.com

The Diels-Alder reaction of furan with various dienophiles, particularly electron-deficient ones like maleimides, proceeds to form oxabicyclic adducts (oxanorbornenes). nih.govmdpi.com These reactions can often be reversible, and the stereoselectivity (endo vs. exo) can be influenced by reaction conditions and the nature of the substituents on both the furan and the dienophile. nih.govrsc.org While the reaction with cyclopentadiene (B3395910) is highly endo-selective, the analogous reaction with furan is often less selective. rsc.org

The reactivity of the furan diene system can be modulated by substituents on the ring. Electron-donating groups tend to increase the reactivity, while electron-withdrawing groups decrease it. rsc.org Lewis acid catalysis is sometimes employed to enhance the reaction rate and selectivity, especially with less reactive dienophiles. nih.gov These cycloaddition reactions provide a powerful tool for converting the planar furan ring into three-dimensional structures. quora.com

Table 4: Reactivity of Furan in Cycloaddition Reactions
Reaction TypeReactant PartnerProduct TypeKey Features
Diels-Alder [4+2]Electron-deficient alkenes (e.g., maleic anhydride, maleimides)Oxabicycloheptane derivativesReversible; endo/exo selectivity can be controlled. nih.govrsc.org
Diels-Alder [4+2]Arynes (e.g., benzyne)Dihydronaphthalene derivativesForms polycyclic aromatic precursors. wikipedia.orgquora.com
[8+2] CycloadditionDimethyl acetylenedicarboxylate (B1228247) (DMAD) with dienylfuransComplex cycloadductsCan proceed through a multi-step mechanism involving an initial [4+2] cycloaddition. pku.edu.cn

Oxidation and Reduction Processes of the Furan Ring

The furan ring in 3-[(5-Methylfuran-2-yl)methoxy]azetidine is susceptible to both oxidation and reduction, leading to a variety of molecular scaffolds. These transformations are pivotal in the synthetic utility of this class of compounds.

Oxidation:

The furan moiety can undergo oxidation to yield various products, depending on the oxidant and reaction conditions. A common oxidation protocol for 2-substituted furans involves conversion into 4-oxo-2-alkenoic acids. nih.gov This transformation is typically achieved in a two-step process involving initial bromination with N-bromosuccinimide (NBS), followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This method has been successfully applied in the synthesis of complex natural products. nih.gov While specific studies on this compound are not extensively documented, the reactivity of the 5-methylfuran-2-yl moiety is expected to be analogous.

Reduction:

Reduction of the furan ring can also be achieved, although it is less commonly explored than oxidation. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding the corresponding tetrahydrofuran (B95107) derivative. The conditions for such reductions, including catalyst choice and pressure, would need to be carefully optimized to avoid cleavage of the ether linkage or reactions involving the azetidine ring.

Reaction TypeReagentsExpected Product
Oxidation1. NBS 2. NaClO24-oxo-2-alkenoic acid derivative
ReductionH2, Pd/CTetrahydrofuran derivative

Reactivity of the Ether Linkage

The ether linkage in this compound represents another reactive site. This bond can be cleaved under various conditions, offering a pathway for further functionalization of the azetidine or furan moieties.

Acid-Catalyzed Cleavage:

In the presence of strong acids, the ether linkage can be protonated, making the benzylic carbon more susceptible to nucleophilic attack. This can lead to the cleavage of the C-O bond, releasing the azetidin-3-ol (B1332694) and a furan-derived carbocation, which can then be trapped by a nucleophile. The specific conditions, such as the nature of the acid and the solvent, would influence the outcome of the reaction.

Reductive Cleavage:

Certain reducing agents, particularly those used in Birch-type reductions (e.g., sodium in liquid ammonia), can cleave the ether bond. This process involves the transfer of electrons to the aromatic furan ring, leading to the eventual scission of the ether linkage.

Reaction TypeReagentsExpected Products
Acid-Catalyzed CleavageStrong acid (e.g., HBr, HI)Azetidin-3-ol and 2-(halomethyl)-5-methylfuran
Reductive CleavageNa/NH3Azetidin-3-ol and 2,5-dimethylfuran

Mechanisms of Key Transformations

A thorough understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of transformations involving this compound. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate these pathways.

Investigation of Reaction Pathways

The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain can be harnessed to drive various ring-opening and ring-expansion reactions. For instance, the synthesis of 3-methoxyazetidines has been achieved through the rearrangement of aziridine intermediates. researchgate.net

In the context of this compound, key transformations would likely involve the interplay between the strained azetidine ring and the adjacent functionalities. For example, intramolecular reactions could be triggered by the activation of the furan ring or the ether linkage. Theoretical rationalization of reaction mechanisms, as demonstrated in the synthesis of 3-methoxyazetidines, can provide valuable insights into the feasibility of different reaction pathways. researchgate.net

Transition State Analysis

Transition state analysis is a powerful tool for understanding the kinetics and selectivity of chemical reactions. By calculating the energies of transition states, chemists can predict which reaction pathway is more favorable. For reactions involving azetidines, such as their formation via intramolecular aminolysis of epoxy amines, transition state calculations have been used to explain the observed regioselectivity. nih.gov

In the case of this compound, transition state analysis could be applied to:

Oxidation of the furan ring: To understand the stereoselectivity of subsequent reductions of the resulting carbonyl groups. nih.gov

Ring-opening reactions of the azetidine: To predict the preferred site of nucleophilic attack.

Ether cleavage reactions: To determine the activation barriers for different cleavage pathways.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies detailing DFT calculations specifically for 3-[(5-Methylfuran-2-yl)methoxy]azetidine are available. Such calculations would typically involve:

Data on the stable conformations and their relative energies for this molecule have not been computationally determined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, have not been reported.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

There is no record of MD simulations being performed to study the dynamic behavior, flexibility, or interaction of this compound with solvents.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

MEP maps, which are crucial for understanding electrophilic and nucleophilic sites, have not been generated for this compound in the available literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

A QTAIM analysis to characterize the nature of the chemical bonds within this compound has not been published.

Prediction of Spectroscopic Parameters (NMR, IR) from First Principles

While experimental spectroscopic data may exist, there are no available first-principles computational studies that predict the NMR and IR spectra for this specific molecule.

Research in Medicinal Chemistry and Drug Discovery Applications

Scaffold Design Principles for Azetidine (B1206935) and Furan (B31954) Hybrid Systems

The strategic incorporation of azetidine and furan rings into a single molecular entity is guided by established principles of medicinal chemistry aimed at optimizing drug-like properties. Azetidine, as a bioisostere of more common cyclic amines, provides a novel vector in chemical space, while the furan moiety offers a versatile platform for diverse interactions with biological targets.

This rigidity is highly advantageous in drug design. By limiting the number of accessible conformations, the azetidine scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. enamine.net The puckered, non-planar conformation of the azetidine ring orients its substituents in well-defined three-dimensional space, a crucial factor for precise interactions with the binding pockets of proteins. enamine.net

Cyclic AmineRing SizeRing Strain (kcal/mol)Key Characteristic
Aziridine (B145994)3~26.7 - 27.7High reactivity, unstable
Azetidine 4 ~25.2 - 25.4 Rigid, stable, defined vectors
Pyrrolidine5~5.4 - 5.8Flexible, low strain
Piperidine (B6355638)6~0Highly flexible, strain-free

Four-membered heterocycles like azetidine are increasingly utilized as "next-generation" building blocks in drug discovery to fine-tune the physicochemical properties of lead compounds. nih.gov Their incorporation can favorably modulate characteristics essential for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The nitrogen atom within the azetidine ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility. nih.gov Compared to larger, more lipophilic rings, the compact nature of the azetidine scaffold helps to control lipophilicity (LogP), a critical parameter for oral bioavailability and traversing cellular membranes. nih.gov Furthermore, the strained ring system can confer increased metabolic stability by rendering adjacent bonds less susceptible to enzymatic degradation. nih.gov The introduction of such scaffolds provides a means to "escape from flatland"—a strategy to increase the three-dimensionality and drug-likeness of molecules. mdpi.com

Physicochemical PropertyImpact of Azetidine ScaffoldRationale
Solubility Can increaseThe nitrogen atom acts as a hydrogen bond acceptor and can be protonated. nih.gov
Lipophilicity (LogP) Can decrease/controlProvides a less lipophilic alternative to larger rings like piperidine and pyrrolidine. enamine.net
Metabolic Stability Can increaseThe strained ring can be more resistant to metabolism compared to unstrained aliphatic chains. nih.gov
Molecular Rigidity IncreasesThe inherent ring strain limits conformational flexibility, which can improve binding affinity. enamine.net
pKa ModulatedThe basicity of the nitrogen is influenced by ring strain and substitution.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound like 3-[(5-Methylfuran-2-yl)methoxy]azetidine. This process involves the systematic synthesis and evaluation of analogs to determine which molecular features are critical for biological activity. The scaffold offers several points for modification.

Furan Ring: The methyl group at the 5-position can be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to explore hydrophobic and electronic interactions within a target's binding site.

Ether Linkage: The ether linkage provides a degree of flexibility. Its length can be varied, or it can be replaced with alternative linkers (e.g., amides, sulfonamides) to alter the orientation of the two ring systems relative to each other.

These synthetic modifications allow medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates. medwinpublishers.com

Modification SitePotential ModificationGoal of Modification (SAR Exploration)
Azetidine Nitrogen Alkylation, Acylation, ArylationExplore new binding pockets, modulate pKa and solubility.
Furan C5-Position H, Ethyl, CF3, Cl, OHProbe for hydrophobic, steric, and electronic sensitivity.
Ether Linkage Shorten/lengthen chain, replace with amideAlter spatial orientation and flexibility between the two rings.
Azetidine C3-Position Invert stereochemistryDetermine the optimal 3D arrangement for target binding.

Exploration of Biological Targets and Interactions

While specific biological data for this compound is not extensively published, the constituent scaffolds are present in numerous bioactive molecules, suggesting potential target classes. rsc.orgnih.gov The combination of a rigid, polar azetidine core with an aromatic furan system is suitable for interaction with a variety of enzymes and receptors.

Azetidine-containing compounds have demonstrated inhibitory activity against various enzyme classes. For example, novel azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is crucial for the storage and release of neurotransmitters. nih.gov In other studies, azetidin-2-ones (β-lactams) have been shown to act as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov The nitrofuran moiety, a related structure, is a well-known "warhead" in antibacterial agents, where it is enzymatically reduced to generate reactive species that are toxic to bacteria. mdpi.comnih.gov This suggests that a hybrid molecule could be explored for activity against bacterial enzymes like nitroreductases. mdpi.com

Interference with Cellular Signaling Pathways

While direct experimental evidence for the effect of this compound on cellular signaling pathways is not extensively documented in publicly available literature, the therapeutic potential of related azetidine-containing molecules has been investigated. For instance, studies on other substituted azetidine derivatives have shown significant interactions with cellular processes. One such example is 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, which has been demonstrated to protect against MPP+-induced toxicity in SH-SY5Y cells. nih.gov This protection is achieved through the regulation of multiple pathways, including the inhibition of apoptosis via Bcl-2, Bax, and caspase-3 dependent mechanisms, the modulation of mitochondrial dysfunction, and the attenuation of reactive oxygen species (ROS) and nitric oxide (NO) generation. nih.gov The neuroprotective effects of this related compound may also be mediated through the regulation of glutathione (B108866) peroxidase (GPx) and glial cell line-derived neurotrophic factor (GDNF) levels. nih.gov These findings highlight the potential for the azetidine core to serve as a scaffold for molecules that can modulate critical cellular signaling events, suggesting that this compound could be a candidate for investigation in similar contexts, such as neurodegenerative diseases or conditions involving oxidative stress.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique pivotal in drug discovery for predicting the binding orientation and affinity of a ligand to a target protein. rjptonline.org The structural characteristics of this compound make it a suitable candidate for such in silico analyses.

Binding Affinity Prediction and Pose Generation

The process of molecular docking aims to predict the binding mode and affinity of a ligand within the active site of a protein. rjptonline.org For a molecule like this compound, computational software can be employed to generate various possible binding poses and calculate a docking score, which estimates the binding free energy. jbcpm.com For example, in studies of other heterocyclic compounds, docking analyses have revealed binding free energies ranging from -7.0 to -10.3 kcal/mol for various ligands against their target proteins. jbcpm.com This predictive power allows for the initial screening of the compound against a wide array of biological targets to identify potential therapeutic applications. The flexibility of the ether linkage and the conformational possibilities of the azetidine and furan rings would be key parameters in these simulations.

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking can elucidate the specific interactions between a ligand and the amino acid residues of a protein's active site. jbcpm.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in the analysis of other small molecules, docking studies have successfully identified conventional hydrogen bonds with specific residues such as TYR140 and LYS151. jbcpm.com For this compound, the oxygen atoms in the ether linkage and the furan ring, as well as the nitrogen atom in the azetidine ring, could act as hydrogen bond acceptors, while the N-H group of the azetidine can serve as a hydrogen bond donor. The methylfuran and azetidine rings can also participate in hydrophobic and van der Waals interactions. Identifying these key interacting residues is crucial for understanding the mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.

Development of Novel Therapeutic Lead Compounds Utilizing the Hybrid Scaffold

The unique combination of the furan and azetidine moieties in this compound makes it a valuable building block for the synthesis of more complex and potentially more potent therapeutic agents.

Building Blocks for Complex Bioactive Molecules

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to investigate the relationship between the chemical structures of compounds and their biological activities. At present, specific QSAR studies focusing exclusively on this compound are not available in the public research domain.

However, the principles of QSAR can be applied to understand how the structural features of this compound might contribute to its biological activity. A hypothetical QSAR study on a series of analogs of this compound would involve the systematic modification of its core components: the azetidine ring, the methoxy (B1213986) linker, and the 5-methylfuran moiety.

Hypothetical QSAR Study Parameters

A QSAR model for this class of compounds would be developed by correlating various molecular descriptors with their measured biological activity (e.g., inhibitory concentration, IC50). These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO). For instance, modifications to the electron-donating or -withdrawing nature of substituents on the furan ring would alter these parameters and could be correlated with activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important. The bulkiness of substituents on the azetidine or furan ring would be captured by these descriptors.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a key descriptor in this category.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the molecule's atoms.

Illustrative Data for a Hypothetical QSAR Study

To illustrate, consider a hypothetical series of analogs of this compound and their associated data that could be used to build a QSAR model.

Compound IDR-group on FuranLogPMolecular WeightElectronic Parameter (e.g., Hammett constant)Biological Activity (pIC50)
1 -CH3 (Parent)1.8181.23-0.176.5
2 -H1.5167.200.006.2
3 -Cl2.5201.650.237.1
4 -OCH31.6197.23-0.276.8
5 -NO21.9212.190.785.9

Note: The data in this table is purely illustrative and does not represent actual experimental results.

From such a dataset, a QSAR equation could be derived using statistical methods like multiple linear regression (MLR). A hypothetical equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3(Electronic Parameter)

The coefficients (c0, c1, c2, c3) would indicate the relative importance of each descriptor to the biological activity. For example, a positive coefficient for the electronic parameter might suggest that electron-withdrawing groups on the furan ring enhance activity.

Detailed Research Findings from Analogous Systems

While direct QSAR studies on this compound are absent, research on related azetidine and furan-containing compounds provides valuable insights.

Studies on various series of azetidine derivatives have demonstrated the importance of the substitution pattern on the azetidine ring for modulating activity against different biological targets. For instance, in some series, substitution at the 3-position of the azetidine ring has been shown to be critical for potent activity.

The methoxy linker in this compound provides a degree of conformational flexibility. In a QSAR context, descriptors that capture the molecule's conformational preferences would be important to consider, as the spatial arrangement of the azetidine and furan rings is likely crucial for biological activity.

Future Research Directions and Perspectives

Expansion of Synthetic Methodologies for Enhanced Diversification and Access to Chirality

The future development of therapeutics based on the 3-[(5-Methylfuran-2-yl)methoxy]azetidine scaffold is highly dependent on the advancement of versatile and efficient synthetic strategies. While methods for constructing azetidine (B1206935) rings exist, such as intramolecular cyclization and cycloaddition reactions, there is a pressing need for methodologies that allow for broad diversification and precise stereochemical control. magtech.com.cnrsc.org The inherent difficulty in accessing enantioenriched azetidines has historically limited their use in drug discovery compared to other heterocycles. ingentaconnect.comnih.gov

Future synthetic efforts should focus on several key areas:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods is crucial for accessing specific enantiomers of this compound and its derivatives. The use of chiral auxiliaries and catalysts in reactions like [3+1] cycloadditions or Pd-catalyzed asymmetric allylations could provide enantiomerically pure azetidines. rsc.orgnih.gov The synthesis of all possible isomers of a substituted azetidine is a critical step in exploring the structure-activity relationship (SAR). ingentaconnect.com

Late-Stage Functionalization: Creating methods to modify the furan (B31954) and azetidine rings in the final stages of synthesis would enable the rapid generation of diverse compound libraries. This approach would allow for systematic exploration of how different substituents on either ring affect biological activity.

Diversity-Oriented Synthesis (DOS): Applying DOS principles to the azetidine-furan scaffold can lead to the creation of libraries with high structural diversity, including fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net This is essential for screening against a wide range of biological targets.

Synthetic ApproachKey ObjectivePotential MethodsReference
Asymmetric SynthesisAccess to enantiomerically pure compoundsChiral auxiliaries, Copper(I)-catalyzed cycloadditions, Palladium-catalyzed allylations rsc.orgingentaconnect.comnih.gov
Late-Stage FunctionalizationRapid library generation and SAR studiesC-H activation, cross-coupling reactionsN/A
Diversity-Oriented SynthesisExploration of novel chemical spaceMulti-component reactions, ring-closing metathesis nih.govnih.gov

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Advanced computational modeling offers a powerful tool to accelerate the drug discovery process for furan-azetidine derivatives. By using in silico methods, researchers can predict the properties and biological activities of novel compounds before their synthesis, saving significant time and resources. mit.eduontosight.ai

Future computational research should include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing robust QSPR models can help predict various physicochemical properties, such as solubility and permeability, which are critical for drug development, especially for targeting the central nervous system (CNS). nih.govresearchgate.netdigitaloceanspaces.com Machine learning algorithms can be trained on existing data for furan and azetidine derivatives to predict the activity of new virtual compounds. mdpi.com

Molecular Docking and Dynamics: These simulations can provide detailed insights into how this compound and its analogs bind to specific biological targets like enzymes or receptors. ontosight.ai This understanding is crucial for rational drug design and optimizing the potency and selectivity of lead compounds.

Mechanism-Based Toxicity Prediction: Computational models can be developed to predict potential toxicity. For furan-containing compounds, models can assess the likelihood of protein adduction, which can be an indicator of cytotoxicity. nih.gov

Computational MethodApplicationDesired OutcomeReference
QSPR/Machine LearningPrediction of physicochemical and biological propertiesPrioritization of synthetic targets, improved ADME profiles nih.govresearchgate.netmdpi.com
Molecular Docking/DynamicsElucidation of binding modes at target sitesRational design of more potent and selective inhibitors ontosight.ai
Toxicity ModelingPrediction of adverse effectsEarly identification of potentially toxic compounds nih.gov

Integration with High-Throughput Screening Technologies for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. ontosight.ai Integrating diverse libraries of this compound derivatives with HTS campaigns can accelerate the identification of novel therapeutic targets. stanford.eduku.edu

Future directions in this area include:

Development of HTS-Compatible Libraries: The synthesis of diverse libraries of furan-azetidine compounds, as discussed in section 7.1, is a prerequisite for successful HTS campaigns. These libraries should be designed to cover a broad chemical space while maintaining drug-like properties. nih.govbroadinstitute.org

Phenotypic Screening: In addition to target-based screening, phenotypic screening of furan-azetidine libraries in disease-relevant cellular models can uncover novel mechanisms of action and identify first-in-class therapeutic agents.

"Click" Chemistry for In Situ Screening: The use of "click" chemistry, a set of rapid and reliable reactions, can facilitate the synthesis of libraries directly in the screening plates, streamlining the HTS process. nih.gov

Exploration of New Biological Paradigms and Target Classes for Therapeutic Development

The furan and azetidine moieties are present in numerous biologically active compounds, suggesting a broad therapeutic potential for their hybrid structures. ijabbr.comwisdomlib.orgontosight.ai Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgbiojournals.usnih.gov Similarly, azetidines are recognized as valuable scaffolds in drug discovery due to their conformational rigidity and favorable stability. ambeed.comresearchgate.net

Future research should aim to explore new biological applications for this compound derivatives beyond currently known activities.

Targeting Protein-Protein Interactions: The rigid azetidine core can serve as a scaffold to position functional groups precisely, making these compounds suitable for disrupting challenging protein-protein interactions, such as those involving transcription factors like STAT3. acs.orgnih.gov

GPCR Allosteric Modulation: The structural features of azetidine derivatives make them potential candidates as allosteric modulators of G-protein coupled receptors (GPCRs), offering a more subtle and potentially safer way to control receptor signaling compared to traditional orthosteric ligands. researchgate.net

Exploring Novel Target Classes: Screening furan-azetidine libraries against emerging target classes, such as enzymes involved in metabolic diseases or epigenetic modifications, could lead to breakthroughs in treating a variety of conditions.

Application in Chemical Biology Tools and Probe Development

Beyond direct therapeutic applications, this compound and its derivatives can be developed into sophisticated chemical biology tools to investigate biological processes.

Key areas for development include:

Fluorescent Probes: By incorporating fluorophores, the furan-azetidine scaffold can be transformed into fluorescent probes for cellular imaging. nih.govresearchgate.netresearchgate.netacs.org The furan moiety itself can be part of a fluorescent system, and the azetidine can be used to tune properties like cell permeability and target specificity.

Affinity-Based Probes: These compounds can be functionalized with tags (e.g., biotin (B1667282) or clickable handles) to create affinity-based probes for identifying and isolating target proteins from complex biological mixtures (pull-down assays).

Covalent Probes: The furan ring can be leveraged for covalent modification of biological targets. For instance, furan oxidation can be used to create cross-links with nucleic acids or proteins, providing a powerful tool to study these interactions. researchgate.netrsc.org This approach could be invaluable for identifying the binding partners of furan-containing natural products and drugs.

Q & A

Q. What are the common synthetic routes for 3-[(5-Methylfuran-2-yl)methoxy]azetidine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

  • Step 1 : Preparation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of azetidine precursors.
  • Step 2 : Functionalization of the azetidine oxygen with a (5-methylfuran-2-yl)methyl group using reagents like (5-methylfuran-2-yl)methanol under Mitsunobu conditions (e.g., DIAD, PPh3) or via SN2 displacement with a leaving group (e.g., tosylate) .
  • Key Considerations : Reaction temperature (often 0–60°C), solvent polarity (DMF, THF), and base selection (e.g., NaH, K2CO3) significantly impact yield.

Q. How can researchers characterize the stereochemistry of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can resolve stereoisomers by analyzing coupling constants (e.g., axial vs. equatorial protons on the azetidine ring) .
  • X-ray Crystallography : Single-crystal diffraction provides definitive stereochemical assignment, as demonstrated for structurally analogous azetidine derivatives .
  • Chiral HPLC : Enantiomeric separation using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

Q. What are the primary chemical reactions involving the azetidine ring in this compound?

  • Ring-Opening Reactions : Reactivity with electrophiles (e.g., acyl chlorides) at the azetidine nitrogen, forming secondary amides .
  • Oxidation : The methoxy group on the furan ring can oxidize to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO4, CrO3) .
  • Functionalization : Alkylation or arylation at the azetidine nitrogen using Buchwald-Hartwig coupling .

Advanced Research Questions

Q. How do structural modifications to the furan or azetidine moieties affect biological activity?

  • Substituent Effects :

    Substituent PositionBiological Activity TrendReference
    5-Methylfuran (parent)Baseline activity (e.g., enzyme inhibition)
    5-NitrofuranEnhanced antimicrobial activity
    Azetidine N-alkylationReduced solubility, increased lipophilicity
  • Methodology : Comparative assays (e.g., IC50 in enzyme inhibition) paired with computational docking (AutoDock Vina) to map steric/electronic interactions .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Quantifies impurities down to 0.1% using a C18 column (2.6 µm, 100 Å) and gradient elution (water:acetonitrile + 0.1% formic acid) .
  • GC-FID : Detects volatile byproducts (e.g., residual solvents) with a DB-5MS column and He carrier gas .
  • NMR Relaxometry : Identifies stereochemical impurities via <sup>1</sup>H T1/T2 relaxation times .

Q. How can researchers optimize the compound’s stability in biological matrices for pharmacokinetic studies?

  • pH Stability : Test degradation in buffers (pH 1–10) at 37°C; azetidine derivatives are prone to hydrolysis under acidic conditions .
  • Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hrs), quench with acetonitrile, and analyze via LC-MS. Additives like EDTA inhibit metalloprotease-mediated degradation .
  • Light Sensitivity : Store solutions in amber vials; furan rings are susceptible to photooxidation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS, focusing on hydrogen bonds with the azetidine oxygen and π-π stacking with the furan ring .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to correlate structure with activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments .

Methodological Considerations Table

Research AspectRecommended TechniqueKey Parameters
Synthesis Yield OptimizationDesign of Experiments (DoE)Temperature, solvent, catalyst loading
Stereochemical AnalysisX-ray CrystallographyResolution < 1.0 Å, R-factor < 0.05
Metabolite IdentificationHigh-Resolution MSMass accuracy < 3 ppm, MS/MS fragmentation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.